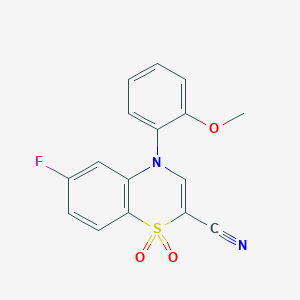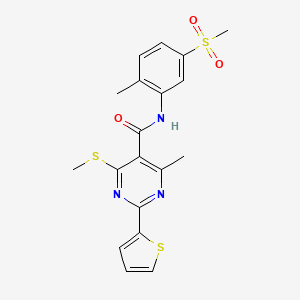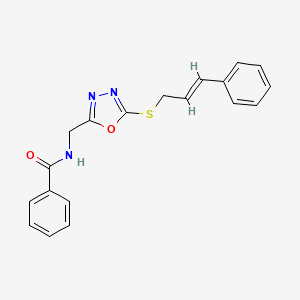![molecular formula C10H14F3NO B2456281 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one CAS No. 2138108-80-0](/img/structure/B2456281.png)
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is a chemical compound . It is related to pharmaceutical formulations containing salts of 8-[ {1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one . These formulations are used in treatment methods .
Synthesis Analysis
The synthesis of related compounds, such as 8-[ {1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one, is disclosed in U.S. Pat. No. 7,049,320 . The process involves the conversion of an intermediate compound to the final product .Molecular Structure Analysis
The molecular formula of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one is C10H14F3NO . Its average mass is 221.219 Da and its monoisotopic mass is 221.102753 Da .Wirkmechanismus
Target of Action
The primary target of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a form of programmed cell death .
Mode of Action
This compound acts as a potent RIPK1 inhibitor . It binds to RIPK1, inhibiting its kinase activity and thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream components of the pathway, including RIPK3 and the mixed lineage kinase domain-like protein (MLKL) . This inhibition blocks necroptosis, a form of cell death involved in various inflammatory diseases .
Pharmacokinetics
The pharmacokinetic properties of 8-(Trifluoromethyl)-2-azaspiro[4The compound’s efficacy in inhibiting ripk1 suggests it has sufficient bioavailability to reach its target in cells .
Result of Action
By inhibiting RIPK1 and blocking necroptosis, this compound can potentially alleviate the symptoms of diseases driven by this form of cell death . This includes various inflammatory, neurodegenerative, infectious, and malignant diseases .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TFD-1 is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in cellular processes. However, one limitation is that TFD-1 is not selective for the sigma-1 receptor and also binds to other proteins, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on TFD-1. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of TFD-1 in these applications. Additionally, TFD-1 has been studied for its potential use in treating addiction, and further studies are needed to determine its effectiveness in this area. Finally, more research is needed to fully understand the mechanism of action of TFD-1 and its interactions with other proteins.
Synthesemethoden
TFD-1 can be synthesized by reacting 2-aminocyclohexanone with trifluoroacetic anhydride in the presence of an acid catalyst. This reaction results in the formation of TFD-1 as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
TFD-1 has been studied extensively for its potential use in medicinal chemistry. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. TFD-1 has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in treating depression, anxiety, and addiction.
Safety and Hazards
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)-2-azaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)7-1-3-9(4-2-7)5-6-14-8(9)15/h7H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVWFGXYDXIUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(F)(F)F)CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyanocyclopentyl)-2-[cyclopropyl({1-[3-(trifluoromethyl)phenyl]ethyl})amino]acetamide](/img/structure/B2456200.png)
![Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate](/img/structure/B2456201.png)

![(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2456204.png)
![2-(2-chloro-6-fluorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2456206.png)
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456208.png)


![6-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2456213.png)
![2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2456214.png)

![2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2456217.png)
